molecular formula C19H18ClN3OS B2562379 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide CAS No. 851079-29-3

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2562379
CAS No.: 851079-29-3
M. Wt: 371.88
InChI Key: XMIBGMLZWKXIQB-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure combining an imidazole ring, a chlorophenyl group, and a phenethylacetamide moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide typically involves a multi-step process:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and an amine, followed by cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the imidazole intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the chlorophenyl-imidazole intermediate with a thiol compound under basic conditions.

    Acetamide Formation: Finally, the phenethylacetamide moiety is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted chlorophenyl-imidazole compounds.

Scientific Research Applications

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: The compound is studied for its effects on various biochemical pathways, including enzyme inhibition and receptor modulation.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biology: It is used in studies involving cell signaling, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
  • 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide
  • 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Uniqueness

Compared to similar compounds, 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide stands out due to its phenethyl group, which enhances its lipophilicity and ability to cross biological membranes. This structural feature may contribute to its higher potency and broader spectrum of activity in biological systems.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-16-6-8-17(9-7-16)23-13-12-22-19(23)25-14-18(24)21-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIBGMLZWKXIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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